molecular formula C22H22N6O3 B2549962 N-[4-(acétylamino)phényl]-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acétamide CAS No. 1260906-11-3

N-[4-(acétylamino)phényl]-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acétamide

Numéro de catalogue: B2549962
Numéro CAS: 1260906-11-3
Poids moléculaire: 418.457
Clé InChI: IQUXGQIYBXWZBG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

N-(4-acetamidophenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide has several scientific research applications, including :

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and receptors involved in cancer cell proliferation.

    Antiviral Research: It has shown promising activity against various viral strains, making it a candidate for antiviral drug development.

    Antimicrobial Studies: The compound exhibits antimicrobial properties, making it useful in the development of new antibiotics.

    Biological Pathway Analysis: Researchers use this compound to study its effects on different biological pathways, including apoptosis and cell cycle regulation.

Méthodes De Préparation

The synthesis of N-(4-acetamidophenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps :

    Formation of the Quinoxaline Core: The synthesis begins with the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline core.

    Introduction of the Triazole Ring: The quinoxaline derivative is then reacted with an appropriate azide to introduce the triazole ring, forming the triazoloquinoxaline structure.

    Acetylation: The final step involves the acetylation of the triazoloquinoxaline derivative with acetic anhydride to introduce the acetamidophenyl group.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity .

Analyse Des Réactions Chimiques

N-(4-acetamidophenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinoxaline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazoloquinoxaline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamidophenyl group can be replaced with other functional groups using appropriate nucleophiles.

Comparaison Avec Des Composés Similaires

Activité Biologique

N-(4-acetamidophenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide is a synthetic compound that incorporates a triazole and quinoxaline moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment.

Chemical Structure

The compound's structure can be described by its molecular formula and IUPAC name. Its molecular weight is approximately 364.4 g/mol, and it features a complex arrangement that includes an acetamido group and a triazoloquinoxaline framework.

Anticancer Properties

Research has demonstrated that compounds containing the triazole ring often exhibit significant anticancer properties. For instance, derivatives of 1,2,4-triazoles have been shown to inhibit the growth of various cancer cell lines. In particular:

  • Cell Line Studies : A study indicated that certain triazole derivatives had IC50 values ranging from 6.2 μM against colon carcinoma (HCT-116) to 27.3 μM against breast cancer (T47D) cells . This suggests that N-(4-acetamidophenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide may share similar anticancer mechanisms.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Research into related triazole compounds has shown effectiveness against both bacterial and fungal pathogens:

  • Antifungal and Antibacterial Effects : Compounds with similar structures have demonstrated significant antifungal activity compared to standard treatments like bifonazole. They also showed comparable bactericidal activity to streptomycin against various pathogens .

The biological activity of N-(4-acetamidophenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds in this category often inhibit key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Similar triazole derivatives have been reported to induce programmed cell death in cancer cells.
  • Antioxidant Properties : Some studies suggest that these compounds can scavenge free radicals and reduce oxidative stress within cells.

Data Table: Biological Activity Summary

Activity Type Cell Line/Pathogen IC50 Value (μM) Reference
AnticancerHCT-116 (Colon)6.2
AnticancerT47D (Breast)27.3
AntifungalVariousComparable to bifonazole
AntibacterialVariousComparable to streptomycin

Case Studies

Several case studies have explored the biological activity of triazole derivatives similar to N-(4-acetamidophenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide:

  • Study on Colon Cancer : A derivative was tested against HCT-116 cells and showed promising results with an IC50 value indicating effective inhibition of cell growth.
  • Antimicrobial Screening : A series of related compounds were screened for their antibacterial properties against common pathogens such as E. coli and Staphylococcus aureus, showing significant inhibition comparable to established antibiotics.

Propriétés

IUPAC Name

N-(4-acetamidophenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O3/c1-3-6-19-25-26-21-22(31)27(17-7-4-5-8-18(17)28(19)21)13-20(30)24-16-11-9-15(10-12-16)23-14(2)29/h4-5,7-12H,3,6,13H2,1-2H3,(H,23,29)(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQUXGQIYBXWZBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.